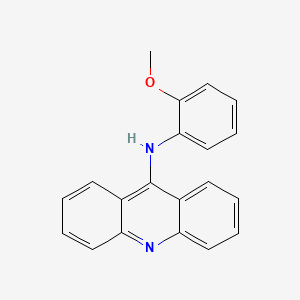

N-(2-methoxyphenyl)acridin-9-amine

Description

N-(2-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenylamine group attached to the acridine core. Acridines are π-electron-deficient heterocycles with diverse biological applications, including anticancer, antimicrobial, and antiviral activities . The substitution pattern on the acridine ring and the exocyclic amine significantly influences physicochemical properties, tautomeric behavior, and biological efficacy .

Properties

CAS No. |

75775-77-8 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22) |

InChI Key |

BTEWJCAHJQYSKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product can be obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more hydrophilic species or practically insoluble acridones.

Reduction: In a reductive environment, partially hydrogenated acridines can be formed.

Substitution: The compound can undergo nucleophilic substitution reactions, such as oxidative nucleophilic substitution of hydrogen (SNH) amidation.

Common reagents and conditions used in these reactions include oxidizing agents like air oxygen, halogens, sulfur, and metal cations, as well as reducing agents in reductive environments . Major products formed from these reactions include acridones and partially hydrogenated acridines .

Scientific Research Applications

N-(2-methoxyphenyl)acridin-9-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting biological processes involving DNA and related enzymes . This intercalation can inhibit topoisomerase or telomerase enzymes, leading to anticancer effects . The compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system tumors and neurodegenerative diseases .

Comparison with Similar Compounds

Mechanistic Insights

- Tautomerism and Binding Interactions: Electron-donating groups (e.g., methoxy) stabilize the imino tautomer, creating a planar structure conducive to intercalation into DNA or enzyme active sites . Electron-withdrawing groups (e.g., Cl, NO₂) favor the amino tautomer, which may enhance covalent interactions with biological targets .

Metabolic Stability :

- This compound derivatives are metabolized via CYP1A enzymes, with the 2-methoxy group influencing redox cycling and detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.